4-Bromophenyl-(2-chlorobenzyl)ether
Description
Contextualization within Halogenated Aromatic Ethers
Halogenated aromatic ethers are organic compounds containing at least one halogen atom—fluorine, chlorine, bromine, or iodine—attached to an aromatic ring that is part of an ether structure. nih.gov This class of compounds is noteworthy for its wide range of applications, from pharmaceuticals to flame retardants. nih.govinchem.org The inclusion of halogens can alter a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. nih.gov The carbon-halogen bond can also participate in what is known as halogen bonding, a non-covalent interaction that can influence molecular assembly and protein-ligand binding.
Within this context, 4-Bromophenyl-(2-chlorobenzyl)ether is a prime example of a di-halogenated ether, featuring both a bromine and a chlorine atom on separate phenyl rings. The specific positioning of these halogens—a bromine at the para-position of one ring and a chlorine at the ortho-position of the benzyl (B1604629) ring—creates a distinct electronic and steric profile that is of interest for synthetic and medicinal chemistry exploration.
Research Significance of the this compound Structural Motif
The diaryl ether and related phenylbenzyl ether motifs are recognized as "privileged scaffolds" in drug discovery, appearing in numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, antibacterial, and herbicidal properties. nih.gov Research into a series of benzyl phenyl ethers has identified them as potent inhibitors of bacterial phenylalanyl-tRNA synthetase, highlighting their potential as antibacterial agents. nih.gov
The specific structural features of this compound contribute to its research significance:
The Phenylbenzyl Ether Core: This provides a flexible yet stable backbone, allowing the two aromatic rings to adopt various spatial orientations.
The 4-Bromo Substituent: The bromine atom on the phenyl ring is known to enhance the biological activity in some contexts. For instance, studies on polybrominated diphenyl ethers (PBDEs) have extensively investigated their physicochemical properties and environmental impact. nih.govepa.gov The presence of a bromo-group can increase a compound's potency. For example, a study on 1,4-dihydropyridines found that a derivative with a 4-bromophenyl group exhibited significant cytotoxicity against certain human cancer cell lines. mdpi.com
The 2-Chloro Substituent: The chlorine atom on the benzyl ring, particularly at the ortho position, introduces steric hindrance and alters the electronic distribution, which can be crucial for selective binding to target enzymes or receptors. Studies on diaryl ether derivatives have shown that a chlorine atom at the para-position can significantly enhance antitumor activity. nih.gov
While research on the exact compound this compound is limited, its structural components are present in molecules investigated for various therapeutic applications, including as anticancer agents and for the treatment of Alzheimer's disease. consensus.appresearchgate.netgoogle.com For example, a patent has been filed for phenylbenzyl ether derivatives as potential imaging agents for Alzheimer's disease. consensus.app
Overview of Current Research Landscape
The current research landscape for substituted phenylbenzyl ethers is vibrant and focused on several key areas. A major thrust is in the development of novel therapeutic agents. Scientists are actively designing and synthesizing new derivatives to explore their potential as anticancer, antimicrobial, and anti-inflammatory agents. nih.govjocpr.com For instance, novel diaryl ethers have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines, with some compounds showing low micromolar IC50 values. nih.gov Another study highlighted that certain salicylanilide (B1680751) derivatives containing a 4-bromo-2-[4-(trifluoromethyl)phenylcarbamoyl]phenyl core showed potent inhibitory activity against Mycobacterium tuberculosis. nih.gov
The synthesis of these complex molecules is also a significant area of research. Classic methods like the Williamson ether synthesis are being refined, and modern catalytic cross-coupling reactions, such as the Ullmann condensation and the Buchwald-Hartwig amination, are frequently employed to create the ether linkage under milder conditions with greater efficiency. wikipedia.org These advanced synthetic methods are crucial for building libraries of diverse compounds for biological screening.
Furthermore, there is a growing interest in the physicochemical properties of these halogenated compounds, particularly their environmental fate and potential as persistent organic pollutants, drawing parallels to studies on polybrominated diphenyl ethers (PBDEs). nih.govresearchgate.netnih.gov
Below is a table comparing the physicochemical properties of this compound with some of its structural isomers and related compounds.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | InChIKey |
| This compound | C₁₃H₁₀BrClO | 297.58 | BOWMLVAOJWGXMT-UHFFFAOYSA-N |
| 2-Bromobenzyl-(2-chlorophenyl)ether | C₁₃H₁₀BrClO | 297.57 | GHQZAZVWLAFTOS-UHFFFAOYSA-N |
| p-Bromophenyl phenyl ether | C₁₂H₉BrO | 249.10 | JDUYPUMQALQRCN-UHFFFAOYSA-N |
| Benzyl phenyl ether | C₁₃H₁₂O | 184.23 | BOTNYLSAWDQNEX-UHFFFAOYSA-N |
| 4-(5-Bromo-2-chlorobenzyl)phenyl ethyl ether | C₁₅H₁₄BrClO | 325.63 | Not Available |
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-4-[(2-chlorophenyl)methoxy]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClO/c14-11-5-7-12(8-6-11)16-9-10-3-1-2-4-13(10)15/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOWMLVAOJWGXMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 Bromophenyl 2 Chlorobenzyl Ether and Analogous Halogenated Benzyl Ethers
Etherification Reactions in Halogenated Aryl and Benzyl (B1604629) Systems
The formation of the ether linkage is a critical step in the synthesis of 4-Bromophenyl-(2-chlorobenzyl)ether. This can be achieved through classical nucleophilic substitution reactions or more modern transition metal-catalyzed approaches.
Nucleophilic Substitution Approaches for Ether Formation
The Williamson ether synthesis, a long-standing and versatile method, remains a cornerstone for the formation of ethers. masterorganicchemistry.com It involves the reaction of an alkoxide with a primary alkyl halide. masterorganicchemistry.comlibretexts.orglumenlearning.com
The traditional Williamson ether synthesis involves an SN2 reaction between an alkoxide ion and a primary alkyl halide. masterorganicchemistry.com However, the synthesis of this compound requires the coupling of a phenoxide with a benzyl halide, both of which are substituted with deactivating halogen atoms. The presence of these halogens can influence the reactivity of the substrates.
For the synthesis of unsymmetrical ethers like this compound, there are two potential disconnection approaches: the reaction of 4-bromophenoxide with 2-chlorobenzyl halide, or the reaction of 2-chlorophenoxide with 4-bromobenzyl halide. The choice of reactants is crucial, as secondary and tertiary alkyl halides, or sterically hindered primary halides, are prone to undergoing E2 elimination reactions in the presence of a strong base like an alkoxide. byjus.comlibretexts.org To favor the desired SN2 reaction and maximize the ether yield, the less sterically hindered reactant should be chosen as the alkyl halide. youtube.com
In cases where the alkylating agent is unreactive, the addition of an iodide salt can enhance the reaction rate through a halide exchange with the chloride, yielding a more reactive iodide intermediate. byjus.com In extreme cases, silver salts like silver oxide (Ag₂O) can be employed to facilitate the departure of the leaving halide group. libretexts.org
The choice of base and solvent is critical for the success of the Williamson ether synthesis, especially with challenging substrates. numberanalytics.com The base is responsible for deprotonating the phenol (B47542) to form the more nucleophilic phenoxide ion. masterorganicchemistry.com Strong bases such as sodium hydride (NaH) or potassium hydride (KH) are often used to ensure complete and irreversible deprotonation of the alcohol. masterorganicchemistry.com Potassium hydroxide (B78521) or carbonate bases are also utilized, particularly in laboratory settings. byjus.com
The solvent plays a crucial role in facilitating the SN2 reaction. Polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), and acetonitrile (B52724) are preferred as they can solvate the cation of the alkoxide, leaving the "naked" and highly reactive anion to participate in the nucleophilic attack. masterorganicchemistry.combyjus.comnumberanalytics.com The parent alcohol of the alkoxide can also be used as the solvent. masterorganicchemistry.com
| Base | Solvent | Typical Reaction Conditions | Notes |
| Sodium Hydride (NaH) | THF, Diethyl ether, DMSO | Room temperature to reflux | Irreversibly deprotonates the alcohol. masterorganicchemistry.com |
| Potassium Hydride (KH) | THF, Diethyl ether, DMSO | Room temperature to reflux | Similar to NaH, provides irreversible deprotonation. masterorganicchemistry.com |
| Potassium Hydroxide (KOH) | Acetonitrile, DMF | 50-100 °C | Commonly used in laboratory preparations. byjus.com |
| Potassium Carbonate (K₂CO₃) | Acetonitrile, DMF | 50-100 °C | A weaker base, often used when milder conditions are required. byjus.com |
| Cesium Carbonate (Cs₂CO₃) | NMP | 70-160 °C | Effective in copper-catalyzed diaryl ether synthesis. researchgate.net |
Transition Metal-Catalyzed Ether Bond Formation Strategies
While the Williamson ether synthesis is a powerful tool, modern synthetic chemistry has seen the rise of transition metal-catalyzed methods for the formation of diaryl ethers. These methods can often overcome the limitations of the classical approach, particularly for the synthesis of sterically hindered or electronically deactivated diaryl ethers.
Copper-catalyzed Ullmann-type reactions have been a mainstay for diaryl ether synthesis. acs.org These reactions typically involve the coupling of an aryl halide with a phenol in the presence of a copper catalyst and a base. Recent advancements have led to the development of milder and more efficient catalyst systems. For example, copper(I) iodide (CuI) in combination with ligands like N,N-dimethylglycine can promote the coupling of aryl iodides and bromides with phenols at relatively low temperatures. organic-chemistry.org Air-stable and soluble copper(I) complexes, such as bromo(triphenylphosphine)copper(I), have also been shown to be effective catalysts. researchgate.net
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been adapted for ether synthesis. These methods offer a broad substrate scope and high functional group tolerance. acs.org For instance, palladium catalysts in conjunction with specialized diphosphine ligands can facilitate the decarbonylative etherification of aromatic esters to yield diaryl ethers. acs.org
Functional Group Interconversions on Precursors to this compound
The synthesis of the target molecule relies on the availability of appropriately functionalized precursors. This often involves the regioselective introduction of halogen atoms onto the aromatic rings.
Halogenation and Regioselective Functionalization of Aromatic Rings
The preparation of the key intermediates, 4-bromophenol (B116583) and 2-chlorobenzyl alcohol (or halide), requires precise control over the regioselectivity of the halogenation reactions.
The bromination of phenol to produce 4-bromophenol is a well-established reaction. Due to the activating nature of the hydroxyl group, direct bromination of phenol typically leads to a mixture of ortho and para isomers, with the para isomer being the major product under many conditions. To enhance the selectivity for the para position, the reaction can be carried out in the presence of a non-polar solvent and at low temperatures.
Similarly, the chlorination of toluene (B28343) to produce 2-chlorotoluene (B165313), a precursor to 2-chlorobenzyl alcohol and 2-chlorobenzyl chloride, requires careful selection of reaction conditions to favor ortho substitution. The subsequent benzylic halogenation of 2-chlorotoluene to form 2-chlorobenzyl chloride can be achieved using reagents like N-chlorosuccinimide (NCS) under radical initiation conditions.
Alternatively, nucleophilic aromatic substitution (SNAr) can be employed to introduce substituents onto an already halogenated aromatic ring, particularly if the ring is activated by strongly electron-withdrawing groups. libretexts.org For example, a dinitro-substituted aryl halide can readily react with nucleophiles to displace the halide. libretexts.org
| Substrate | Reagent(s) | Product(s) | Key Considerations |
| Phenol | Br₂ in CCl₄ | 4-Bromophenol (major), 2-Bromophenol (minor) | Low temperature and non-polar solvent favor para-substitution. |
| 2-Chlorophenol | Bromine in Chlorobenzene | 4-Bromo-2-chlorophenol | Can be performed in the presence of a catalyst like triethylamine (B128534) hydrochloride to improve regioselectivity. google.com |
| Toluene | Cl₂, Lewis Acid | 2-Chlorotoluene, 4-Chlorotoluene | The ratio of ortho to para isomers can be influenced by the choice of Lewis acid and reaction temperature. |
| 2-Chlorotoluene | N-Chlorosuccinimide (NCS), Radical Initiator | 2-Chlorobenzyl chloride | Selective for benzylic halogenation over aromatic ring halogenation. |
Benzyl Alcohol and Halide Precursor Synthesis
The successful synthesis of this compound relies on the availability and purity of its precursors: 4-bromophenol and a 2-chlorobenzyl halide (typically bromide or chloride). masterorganicchemistry.com
Synthesis of 4-Bromophenol: 4-bromophenol is commonly prepared by the electrophilic bromination of phenol. prepchem.com The reaction conditions, particularly temperature and solvent, are crucial for achieving high regioselectivity for the para-isomer over the ortho-isomer.
Method 1: Bromination in Carbon Disulfide: A high yield of 4-bromophenol (up to 97%) can be achieved by reacting phenol with bromine in carbon disulfide at low temperatures (e.g., -30°C). prepchem.com Lowering the temperature minimizes the formation of the ortho-bromophenol byproduct.
Method 2: Bromination with Dioxane Dibromide: A milder approach involves the gradual addition of 1,4-dioxane (B91453) dibromide to phenol, which can yield 4-bromophenol in high purity (around 88%) after workup and extraction. prepchem.com
Method 3: Oxidation and Halogenation: An alternative route involves the oxidation and halogenation of aryl compounds. For instance, phenol can be treated with a bromide source (like bromide-containing wastewater) and an oxidizing agent such as hydrogen peroxide in the presence of an acid to yield 4-bromophenol as the main product. google.com
Synthesis of 2-Chlorobenzyl Alcohol and Halides: The 2-chlorobenzyl portion of the ether is typically derived from 2-chlorobenzyl alcohol or its corresponding halides.
2-Chlorobenzyl Alcohol Synthesis: This precursor can be synthesized via the reduction of 2-chlorobenzoic acid or its esters. For example, catalytic hydrogenation of ester compounds using a ruthenium complex can produce the alcohol in high yield. chemicalbook.com Another common industrial method is the hydrolysis of 2-chlorobenzyl chloride under basic conditions. google.com
2-Chlorobenzyl Halide Synthesis: The most common halide used is 2-chlorobenzyl bromide. It can be prepared from 2-chlorotoluene via free-radical bromination using N-bromosuccinimide (NBS) and a radical initiator like azo-bis-isobutyronitrile (AIBN). prepchem.com Another method involves the direct bromination of 2-chlorotoluene with elemental bromine, initiated by light. prepchem.com Alternatively, 2-chlorobenzyl alcohol can be converted to the corresponding halide. For instance, reaction with phosphorus tribromide can yield 2-chlorobenzyl bromide. google.com
Optimization of Reaction Conditions and Purification Techniques
Strategies for Enhancing Yield and Purity
Optimizing reaction conditions is critical for maximizing the yield and purity of this compound in a Williamson ether synthesis. Key parameters include the choice of base, solvent, temperature, and the use of catalysts.
Base and Solvent Selection: The base is used to deprotonate the 4-bromophenol to form the more nucleophilic phenoxide. Strong bases like sodium hydride (NaH) or potassium hydride (KH) are effective. masterorganicchemistry.com The choice of solvent is equally important; polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred because they solvate the cation, enhancing the nucleophilicity of the alkoxide ion and accelerating the SN2 reaction. byjus.comlibretexts.org
Temperature and Catalysis: The reaction is typically run at temperatures between 50-100°C. byjus.com To improve reaction rates and efficiency, especially in industrial settings, phase-transfer catalysis is often employed. A phase-transfer catalyst (PTC), such as a quaternary ammonium (B1175870) salt (e.g., Bu4N+Br-), facilitates the transfer of the phenoxide from the aqueous or solid phase to the organic phase where the 2-chlorobenzyl halide is, thereby increasing the reaction rate. khanacademy.org
Table 1: Influence of Reaction Parameters on Williamson Ether Synthesis
| Parameter | Condition | Rationale/Effect |
|---|---|---|
| Alkyl Halide | Primary (e.g., 2-chlorobenzyl bromide) | Favors SN2 pathway, minimizes elimination. masterorganicchemistry.com |
| Base | Strong (e.g., NaH, KOH) | Ensures complete deprotonation of phenol to form the reactive phenoxide. masterorganicchemistry.com |
| Solvent | Polar Aprotic (e.g., DMF, DMSO) | Enhances nucleophilicity of the phenoxide, increasing reaction rate. byjus.comlibretexts.org |
| Temperature | 50-100 °C | Provides sufficient energy for the reaction to proceed in a reasonable timeframe. byjus.com |
| Catalyst | Phase-Transfer Catalyst | Increases reaction rate by facilitating reactant transfer between phases. khanacademy.org |
Chromatographic and Recrystallization Approaches for Product Isolation
After the reaction is complete, the crude product mixture contains the desired ether, unreacted starting materials, the salt byproduct, and potentially side products. A multi-step purification process is necessary to isolate pure this compound.
Initial Workup and Extraction: The reaction mixture is typically cooled, and water is added to dissolve the inorganic salts. The product is then extracted into an organic solvent like ether or dichloromethane. prepchem.com The organic layer is washed with a basic solution to remove any unreacted phenol and then with brine before being dried over an anhydrous salt like MgSO4 or Na2SO4. prepchem.com
Chromatographic Purification: Flash column chromatography is a standard and effective method for separating the target ether from impurities. rochester.eduyoutube.comkhanacademy.org
Stationary Phase: Silica gel is the most common stationary phase for purifying halogenated ethers. youtube.comyoutube.com
Mobile Phase (Eluent): A non-polar solvent system, typically a mixture of hexane (B92381) and ethyl acetate, is used. A gradient elution, starting with a low polarity mixture and gradually increasing the polarity, can effectively separate the non-polar product from more polar impurities. rochester.edu The fractions are collected and analyzed, often by Thin Layer Chromatography (TLC), to identify those containing the pure product.
Recrystallization for Final Purity: Recrystallization is used as a final purification step to obtain a highly pure, crystalline solid. The principle relies on the difference in solubility of the compound and impurities in a given solvent at different temperatures. libretexts.org
Solvent Selection: An ideal solvent (or solvent pair) is one in which the ether is highly soluble at high temperatures but sparingly soluble at low temperatures. rochester.edu
Procedure: The crude solid obtained after chromatography is dissolved in a minimal amount of the hot solvent to form a saturated solution. The solution is then allowed to cool slowly. As the solubility decreases, the pure this compound will crystallize out, leaving the more soluble impurities in the solvent (mother liquor). rochester.edu
Isolation: The pure crystals are then isolated by vacuum filtration and dried. google.com
Stereochemical Considerations in Synthetic Pathways
The synthesis of this compound itself does not involve the creation of a new stereocenter, as neither the carbon bearing the bromine nor the benzylic carbon are chiral. However, stereochemical principles are highly relevant when considering the synthesis of analogous halogenated benzyl ethers where stereocenters may be present.
The core reaction, the Williamson ether synthesis, proceeds via an SN2 mechanism. A key feature of the SN2 reaction is the inversion of stereochemistry at the electrophilic carbon center. libretexts.org If the synthesis were to use a chiral, secondary benzyl halide (e.g., 2-chloro-α-methylbenzyl bromide), the attack by the 4-bromophenoxide would occur from the backside of the carbon-halide bond, resulting in a product with the opposite stereochemical configuration at that carbon. masterorganicchemistry.comlibretexts.org
Furthermore, the precursors themselves can possess interesting stereochemical properties. Ortho-halogenated benzyl alcohols, such as the 2-chlorobenzyl alcohol precursor, can exist in different low-energy conformations, including chiral forms. rsc.org These conformations arise from the restricted rotation around the aryl-CH2OH bond. While these specific conformers are typically in rapid equilibrium in solution, their relative stabilities and interactions could potentially influence reaction pathways, especially in more complex or sterically hindered systems. The homochiral aggregation preference seen in benzyl alcohol can be preserved or even enhanced upon ortho-halogenation. rsc.org
Advanced Spectroscopic Characterization and Structural Elucidation of 4 Bromophenyl 2 Chlorobenzyl Ether
X-ray Crystallography for Absolute Structure and Conformational Analysis
The molecular structure of compounds similar in constitution to 4-Bromophenyl-(2-chlorobenzyl)ether has been successfully determined using single-crystal X-ray diffraction. researchgate.netacs.org For instance, the analysis of 1-(4-bromophenyl)-3-(2-chlorobenzyl)urea revealed a trans conformation with respect to the positions of the 2-chlorobenzyl and 4-bromophenyl groups relative to the carbonyl bond. researchgate.net This technique allows for the precise measurement of bond lengths and angles, which are consistent with those found in related structures. nih.gov The generation of single crystals suitable for X-ray diffraction often involves slow evaporation of a solvent from a solution of the purified compound. researchgate.net
Table 1: Representative Crystallographic Data for a Structurally Related Compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 7.673(1) |
| b (Å) | 16.251(2) |
| c (Å) | 10.874(1) |
| β (°) | 110.42(1) |
| Volume (ų) | 1270.7(3) |
Note: Data presented is for a structurally analogous compound to illustrate the type of information obtained from single-crystal X-ray diffraction experiments. researchgate.net
In the solid state, the packing of molecules is governed by a variety of intermolecular interactions. For halogenated compounds like this compound, halogen bonding is a significant directional interaction. acs.org This occurs where a halogen atom acts as an electrophilic species, interacting with a nucleophile. acs.orgnih.gov The C–Br and C–Cl bonds are polarized, leaving the halogen atoms with the capacity to engage in such interactions. ncert.nic.in
Furthermore, weaker interactions such as C-H···O and C-H···π interactions play a crucial role in stabilizing the crystal lattice. nih.govnih.gov Hirshfeld surface analysis is a powerful tool used to visualize and quantify these intermolecular contacts. nih.govnih.gov For example, in the crystal structure of a related bischalcone containing a 4-bromophenyl group, C—H⋯π interactions were found to link molecules into chains. nih.gov Similarly, studies on other halogenated compounds have revealed the presence of short halogen⋯oxygen contacts, which are indicative of directional interactions. nih.gov
Table 2: Common Intermolecular Interactions in Similar Halogenated Aromatic Compounds
| Interaction Type | Description |
| Halogen Bonding | A directional interaction involving a halogen atom as an electrophile. |
| C-H···O | Hydrogen bonding between a carbon-bound hydrogen and an oxygen atom. |
| C-H···π | An interaction between a C-H bond and the π-system of an aromatic ring. |
| π–π Stacking | Attractive, noncovalent interactions between aromatic rings. |
The conformation of a molecule can differ between the solid state and in solution. acs.org X-ray crystallography provides a snapshot of the conformation in the crystal, but computational methods and solution-phase techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are needed to explore the full conformational landscape. acs.orgmdpi.commdpi.com For diaryl ethers and related structures, the rotational freedom around the ether linkage and the benzyl (B1604629) C-C bond allows for multiple conformers. osti.govrsc.org
Non-bonded energy calculations can be used to determine the relative energies of different conformations, such as folded versus extended forms. rug.nl While the lowest energy conformation in the gas phase may be folded, crystal packing forces can favor a more extended conformation in the solid state. rug.nl The study of related diaryl-substituted compounds has shown that different conformational structures are possible in the solution phase, and these can be influenced by interactions with other molecules. acs.org
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. mit.edu It works by measuring the absorption of infrared radiation by the sample, which causes vibrations of the molecular bonds. Each type of bond (e.g., C-O, C-H, C=C) vibrates at a characteristic frequency, resulting in a unique IR spectrum that acts as a molecular fingerprint.
For this compound, the IR spectrum would be expected to show characteristic absorption bands for the aromatic rings, the ether linkage, and the C-H bonds. The C-O stretching vibration of the ether group is a key diagnostic feature. youtube.com The spectrum would also show bands corresponding to the vibrations of the substituted benzene (B151609) rings. The positions of these bands can be influenced by the nature and position of the substituents. researchgate.net While a specific experimental spectrum for this compound is not publicly available, data for related compounds such as di(4-bromophenyl)ether can provide an indication of the expected spectral regions for key functional groups. nist.govnist.gov
Table 3: Expected IR Absorption Regions for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | 3100 - 3000 |
| Aliphatic C-H | Stretching | 3000 - 2850 |
| Aromatic C=C | Stretching | 1600 - 1450 |
| C-O-C (Ether) | Asymmetric Stretching | 1270 - 1200 |
| C-O-C (Ether) | Symmetric Stretching | 1075 - 1020 |
| C-Br | Stretching | 680 - 515 |
| C-Cl | Stretching | 850 - 550 |
Multi-Technique Cross-Validation for Comprehensive Structural Elucidation
For an unambiguous structural assignment, it is crucial to use a combination of analytical techniques and to ensure that the data from each method is consistent with the proposed structure. mit.eduintertek.comjchps.comyoutube.com A typical workflow for structure elucidation involves determining the molecular formula (e.g., through mass spectrometry and elemental analysis), identifying functional groups (IR spectroscopy), and then elucidating the connectivity of the atoms (NMR spectroscopy). mit.eduyoutube.com
X-ray crystallography provides the most definitive information about the solid-state structure, which can then be used to corroborate the interpretations of spectroscopic data. nih.gov For instance, the bond lengths and angles determined by X-ray diffraction should be consistent with the types of bonds inferred from the IR and NMR spectra. Any discrepancies between the solid-state conformation and solution-phase data can provide valuable insights into the molecule's flexibility and intermolecular interactions. acs.org The combination of techniques such as HPLC/MS/MS, GC-MS, NMR, and FTIR spectroscopy provides a comprehensive picture of the molecular structure. intertek.com
Chemical Transformations and Reactivity of 4 Bromophenyl 2 Chlorobenzyl Ether
Reactivity of Halogen Substituents
The two halogen atoms, bromine and chlorine, are attached to sp²-hybridized carbon atoms of the aromatic rings. Their reactivity is influenced by their position on the rings and the nature of the aromatic system they are attached to.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura) at Aryl Halide Positions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the Suzuki-Miyaura coupling is a prominent example. nih.govlibretexts.org This reaction typically involves the coupling of an organoboron compound (like a boronic acid) with an organohalide. youtube.com
In the case of 4-Bromophenyl-(2-chlorobenzyl)ether, there are two potential sites for cross-coupling: the C-Br bond on the phenyl ring and the C-Cl bond on the benzyl (B1604629) ring. Generally, the reactivity of aryl halides in these couplings follows the order I > Br > Cl. This selectivity is attributed to the bond dissociation energies and the ease of oxidative addition to the palladium catalyst. Therefore, it is highly probable that the Suzuki-Miyaura reaction would selectively occur at the more reactive C-Br bond, leaving the C-Cl bond intact under appropriate conditions. Studies on similar dihalogenated compounds have demonstrated that selective coupling at the aryl bromide site is achievable. mdpi.com
Table 1: General Conditions for Suzuki-Miyaura Coupling
| Component | Example | Purpose |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Facilitates the catalytic cycle |
| Ligand | PPh₃, P(o-tol)₃ | Stabilizes the palladium center and influences reactivity |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the organoboron species |
| Solvent | Toluene (B28343), Dioxane, DMF/H₂O | Solubilizes reactants and influences reaction rate |
This table presents common components used in Suzuki-Miyaura reactions; specific conditions for this compound would require experimental optimization.
Regioselectivity and Electronic Effects of Multiple Halogenation
Regioselectivity refers to the preference for reaction at one position over another. youtube.comkhanacademy.org In this compound, the primary regioselective challenge lies in differentiating between the C-Br and C-Cl bonds in cross-coupling reactions.
Electronic Effects : The bromine atom is on a phenoxy ring system, while the chlorine is on a benzyl ring. The electron-donating nature of the ether oxygen affects the electron density of the phenyl ring. Conversely, the benzyl group is more electronically isolated from the ether oxygen's direct resonance effects. In cross-coupling reactions, aryl bromides with electron-withdrawing groups tend to react faster. researchgate.net
Steric Effects : The 2-chloro substituent on the benzyl group introduces steric hindrance around that reaction site, which could further favor reaction at the less hindered 4-bromo position on the phenyl ring. Ligand choice in palladium-catalyzed reactions can also be used to control regioselectivity by exploiting these steric differences. nih.gov
This inherent difference in reactivity allows for sequential functionalization, where the C-Br bond can be targeted first, followed by a subsequent reaction at the C-Cl bond under more forcing conditions.
Reactivity of the Ether Linkage
The ether bond in this compound is an aryl benzyl ether. This type of ether has characteristic reactivity, particularly concerning its cleavage.
Cleavage Reactions of Aryl Alkyl Ethers (e.g., Demethylation Analogues)
The cleavage of aryl alkyl ethers is a fundamental transformation in organic synthesis. For aryl benzyl ethers, several methods are available.
Acid-mediated Cleavage : Strong acids can protonate the ether oxygen, making the benzylic carbon more electrophilic and susceptible to nucleophilic attack. However, this method is often harsh. organic-chemistry.org
Reductive Cleavage : A common and mild method for cleaving benzyl ethers is catalytic hydrogenolysis (e.g., H₂ gas with a palladium on carbon catalyst). youtube.com This reaction cleaves the C-O bond of the benzyl group to yield the corresponding phenol (B47542) and toluene. This method is generally chemoselective and tolerates many other functional groups, though it can be incompatible with reducible groups like alkenes or alkynes. thieme-connect.com
Lewis Acid-mediated Cleavage : Reagents like boron trichloride (B1173362) (BCl₃) are effective for the chemoselective debenzylation of aryl benzyl ethers, often at low temperatures. organic-chemistry.org Sodium bis(2-methoxyethoxy)aluminum hydride has also been reported for the cleavage of aryl benzyl ethers. acs.org
Table 2: Comparison of Benzyl Ether Cleavage Methods
| Method | Reagents | Conditions | Characteristics |
| Catalytic Hydrogenolysis | H₂, Pd/C | Neutral, often room temp. | Mild, high-yielding, but sensitive to other reducible groups. youtube.com |
| Strong Acid | HBr, HI | High temperature | Harsh conditions, limited substrate scope. organic-chemistry.org |
| Lewis Acid | BCl₃, BBr₃ | Low temperature | Often highly chemoselective. |
| Oxidative Cleavage | DDQ, photoirradiation | Visible light | Useful when reductive methods are incompatible. researchgate.net |
Stability of the Ether Bond under Various Chemical Conditions
The ether linkage in this compound is generally stable under a range of conditions, which makes it a useful structural motif.
Basic Conditions : Aryl ethers are typically very stable under basic conditions.
Neutral Conditions : The ether bond is stable in neutral media.
Acidic Conditions : As mentioned, strong acids can promote cleavage, but the ether is stable to mild acidic conditions.
Oxidative/Reductive Conditions : The stability depends on the specific reagents used. It is stable to many common oxidizing agents but can be cleaved under specific reductive conditions like catalytic hydrogenolysis. youtube.comthieme-connect.com The ether linkage is generally compatible with the conditions required for organometallic reactions like the Suzuki-Miyaura coupling, provided the temperature is not excessively high.
Oxidation and Reduction Reactions
The benzylic methylene (B1212753) group in this compound is a primary site for oxidative transformations. The oxidation of benzylic ethers can lead to the formation of corresponding carbonyl compounds, such as aldehydes and ketones, and alcohols. cdnsciencepub.com Various oxidizing agents can be employed to achieve this transformation, with the reaction's outcome often depending on the specific reagent and conditions used.
One common method for the oxidation of benzylic ethers involves the use of 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). cdnsciencepub.com This reagent is known to oxidize benzylic and allylic ethers, particularly those with activating groups, to yield carbonyl compounds and alcohols. cdnsciencepub.com The proposed mechanism for this reaction involves an initial hydride abstraction from the α-carbon, which is the rate-determining step. cdnsciencepub.com The presence of electron-withdrawing groups on the aromatic rings can deactivate this process. cdnsciencepub.com
Recent advancements in this area have introduced milder and more selective methods. For instance, a nitroxyl-radical catalyst in conjunction with a co-oxidant like phenyl iodonium (B1229267) bis(trifluoroacetate) (PIFA) can effectively deprotect benzyl groups under ambient conditions. nih.gov This catalytic system is notable for its broad substrate scope, including its effectiveness on substrates with functional groups sensitive to hydrogenation. nih.govorganic-chemistry.org An excess of the co-oxidant can further oxidize the initially formed alcohol to a ketone or aldehyde. nih.govorganic-chemistry.org
Another approach utilizes N-bromosuccinimide (NBS) to selectively convert benzyl methyl ethers to either aromatic aldehydes or methyl esters, depending on the reaction conditions. nih.gov While many studies on benzyl ether oxidation with NBS focus on cleavage to an aldehyde, controlling the amount of NBS and the temperature can achieve either mono- or di-bromination of the benzylic carbon, leading to the aldehyde or ester, respectively. nih.gov
Visible-light-mediated oxidative debenzylation has also emerged as a powerful technique. mpg.de Using a photocatalyst like DDQ, either stoichiometrically or catalytically, allows for the cleavage of benzyl ethers in the presence of sensitive functional groups such as azides, alkenes, and alkynes. mpg.de This method highlights the ongoing development of gentle and selective deprotection strategies for benzyl ethers. organic-chemistry.orgmpg.de
Table 1: Oxidative Transformations of Benzyl Ethers
| Oxidizing Agent/System | Product(s) | Key Features |
|---|---|---|
| 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) | Carbonyl compounds (aldehydes/ketones) and alcohols | Effective for activated ethers; mechanism involves hydride abstraction. cdnsciencepub.com |
| Nitroxyl-radical catalyst / PIFA | Alcohols (deprotection), Ketones/Aldehydes (with excess PIFA) | Mild, ambient temperature reaction with broad substrate scope. nih.govorganic-chemistry.org |
| N-Bromosuccinimide (NBS) | Aromatic aldehydes or methyl esters | Selective based on stoichiometry and temperature. nih.gov |
The halogen atoms on both aromatic rings of this compound present opportunities for reductive transformations. Reductive dehalogenation is a common strategy in organic synthesis to remove halogen atoms and can be achieved through various methods, including catalytic hydrogenation and metal-mediated reductions.
Catalytic hydrogenolysis is a widely used method for the cleavage of benzyl ethers, which would also likely result in the removal of the bromine and chlorine atoms. mpg.de However, this method can be harsh and may not be compatible with other sensitive functional groups. mpg.de
A more targeted approach for functional group modification is the reductive cleavage of the ether bond. The reduction of benzyl and related ethers using alkali metals (like lithium) in an ethereal solvent such as tetrahydrofuran (B95107) (THF) leads to the regioselective cleavage of the benzyl carbon-oxygen bond. tandfonline.com This process generates a diarylmethyl anion, which can then be quenched with various electrophiles to introduce new functional groups, yielding substituted diarylmethanes. tandfonline.com This method provides a pathway to synthesize a variety of compounds, including those with pharmacological and biological significance. tandfonline.com
Electrophilic Aromatic Substitution on Aromatic Rings
The two aromatic rings of this compound are susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction type for aromatic compounds. acs.orglibretexts.org The outcome of such a reaction—specifically, the position of substitution—is directed by the activating and deactivating effects of the substituents already present on each ring. libretexts.org
The general mechanism for electrophilic aromatic substitution involves a two-step process: the reaction of the aromatic ring with an electrophile to form a resonance-stabilized carbocation (an arenium ion or Wheland intermediate), followed by the loss of a proton to regenerate the aromatic system. uci.edulumenlearning.com The first step is typically rate-determining. uci.edu
On the 4-bromophenyl ring , the ether oxygen is a strongly activating, ortho-, para-directing group due to its ability to donate electron density through resonance. ucalgary.ca Conversely, the bromine atom is a deactivating but ortho-, para-directing group. uci.edu The strong activating effect of the ether oxygen will dominate, directing incoming electrophiles primarily to the positions ortho to the ether linkage (positions 2 and 6). The para position is already occupied by the bromine atom.
On the 2-chlorobenzyl ring , the chlorine atom is a deactivating, ortho-, para-director. uci.edu The benzyl ether group is weakly deactivating. Therefore, electrophilic substitution on this ring will be slower than on the 4-bromophenyl ring. The chlorine atom will direct incoming electrophiles to the positions ortho and para to itself (positions 3 and 5, and position 6 respectively). Steric hindrance from the ether linkage may influence the regioselectivity of the substitution.
It is important to note that for many electrophilic aromatic substitution reactions, a catalyst, often a Lewis or Brønsted-Lowry acid, is required to generate a sufficiently strong electrophile to react with the aromatic ring. lumenlearning.com
Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution
| Ring | Substituent | Electronic Effect | Directing Influence |
|---|---|---|---|
| 4-Bromophenyl | Ether Oxygen | Activating, Resonance Donating | Ortho, Para ucalgary.ca |
| 4-Bromophenyl | Bromine | Deactivating, Inductive Withdrawing | Ortho, Para uci.edu |
| 2-Chlorobenzyl | Chlorine | Deactivating, Inductive Withdrawing | Ortho, Para uci.edu |
Theoretical and Computational Investigations of 4 Bromophenyl 2 Chlorobenzyl Ether
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. For a molecule like 4-Bromophenyl-(2-chlorobenzyl)ether, DFT would be the cornerstone of its theoretical analysis.
Geometry Optimization and Conformational Analysis
The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles between the 4-bromophenyl and 2-chlorobenzyl moieties.
Given the rotational freedom around the ether linkage and the C-C single bonds, the molecule can exist in various conformations. A conformational analysis would be performed to identify the different possible spatial arrangements (conformers) and their relative energies. This would reveal the most stable conformer, which is crucial for understanding the molecule's properties and reactivity. The dihedral angle between the two aromatic rings would be a key parameter in this analysis.
Prediction of Electronic Properties: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The electronic properties of a molecule are central to its chemical behavior. DFT calculations can provide detailed insights into the distribution of electrons within the molecule. Key to this is the analysis of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. For this compound, the location of the HOMO and LUMO densities would indicate which parts of the molecule are most likely to be involved in electron-donating and electron-accepting interactions, respectively.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Hypothetical Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from a DFT calculation.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and predict the reactive sites of a molecule. It maps the electrostatic potential onto the electron density surface. Different colors represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green represents neutral regions.
For this compound, an MEP map would likely show negative potential around the oxygen atom of the ether linkage and the bromine and chlorine atoms due to their high electronegativity. This would identify these areas as potential sites for interaction with electrophiles. The aromatic rings would also exhibit regions of varying potential, influencing their reactivity in electrophilic substitution reactions.
Vibrational Frequency Calculations and Spectroscopic Correlation (e.g., IR, NMR)
DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) spectrum. By comparing the calculated vibrational spectrum with an experimentally obtained one, the accuracy of the computed geometry can be validated. Each calculated frequency can be assigned to a specific vibrational mode, such as C-H stretching, C-O-C bending, or aromatic ring vibrations.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These calculated shifts for ¹H and ¹³C atoms can be compared with experimental NMR data to further confirm the molecular structure and assign the observed signals to specific atoms in the molecule.
Quantum Chemical Descriptors for Reactivity Analysis
From the calculated HOMO and LUMO energies, several quantum chemical descriptors can be derived to quantify the reactivity of this compound. These descriptors provide a more quantitative measure of its chemical behavior.
Table 2: Hypothetical Quantum Chemical Descriptors for this compound
| Descriptor | Formula | Hypothetical Value |
| Ionization Potential (I) | -EHOMO | 6.5 eV |
| Electron Affinity (A) | -ELUMO | 1.2 eV |
| Electronegativity (χ) | (I + A) / 2 | 3.85 eV |
| Chemical Hardness (η) | (I - A) / 2 | 2.65 eV |
| Chemical Softness (S) | 1 / (2η) | 0.189 eV⁻¹ |
| Electrophilicity Index (ω) | χ² / (2η) | 2.79 eV |
Note: The values in this table are hypothetical and derived from the illustrative data in Table 1.
These descriptors help in understanding the molecule's tendency to attract electrons (electronegativity), its resistance to change in electron distribution (hardness), and its ability to accept electrons (electrophilicity index).
Analysis of Non-Covalent Interactions (NCI) and Hirshfeld Surface Analysis
Non-covalent interactions, such as hydrogen bonds, halogen bonds, and π-π stacking, play a crucial role in the supramolecular assembly and crystal packing of molecules. While this compound may not form strong classical hydrogen bonds, weak C-H···O, C-H···π, and halogen bonding (involving the bromine and chlorine atoms) could be significant.
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. The Hirshfeld surface is generated based on the electron distribution of a molecule in a crystal. The surface is colored according to various properties, such as the normalized contact distance (dnorm), which highlights regions of close intermolecular contacts.
Prediction of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics, including frequency conversion and optical switching. The NLO response of a molecule is fundamentally linked to its electronic structure, particularly the distribution of electrons and their response to an external electric field. For a molecule to exhibit second-order NLO properties, it must possess a non-centrosymmetric structure, leading to a non-zero first-order hyperpolarizability (β).
The molecular structure of this compound is inherently asymmetric. It consists of a 4-bromophenyl group and a 2-chlorobenzyl group linked by an ether oxygen. The presence of two different halogen atoms (bromine and chlorine) at different positions on the two aromatic rings, combined with the flexible ether linkage, ensures the absence of a center of inversion. This structural asymmetry is a primary requirement for a second-order NLO response.
For instance, a theoretical investigation into brominated 9,10-diphenylanthracene (B110198) using DFT showed that halogenation significantly influences the electronic and NLO properties. researchgate.net The introduction of a bromine atom led to notable changes in the dipole moment and a significant first-order hyperpolarizability value. researchgate.net Another computational study on 5-ethylsulphonyl-2-(o-chlorobenzyl)benzoxazole, which contains the same 2-chlorobenzyl moiety, indicated that the compound may be a good candidate as an NLO material based on its calculated first hyperpolarizability. researchgate.net
The NLO properties of organic molecules are often governed by intramolecular charge transfer (ICT) from an electron-donating group to an electron-accepting group through a π-conjugated system. In this compound, the ether oxygen can act as a weak electron donor, and the halogenated phenyl rings act as electron-withdrawing groups. The electronegativity of the halogens and their position on the aromatic rings are crucial in determining the magnitude of the molecular dipole moment and hyperpolarizability. Theoretical studies on substituted anilines have also shown that bromine substitution can modulate NLO properties. mq.edu.au
Based on these principles and findings from related systems, it is predicted that this compound would possess NLO activity. The expected NLO characteristics, by analogy to similar computed molecules, are summarized in the table below.
| Property | Predicted Characteristic for this compound | Rationale / Analogous System Data |
| Dipole Moment (μ) | Non-zero | The asymmetry and presence of electronegative Br and Cl atoms will induce a significant permanent dipole moment. A related brominated molecule showed a dipole moment of 4.9589 a.u. in its cationic state. researchgate.net |
| Polarizability (α) | High | The delocalized π-electrons in the two aromatic rings contribute to high molecular polarizability. |
| First-Order Hyperpolarizability (β) | Non-zero, potentially significant | The molecule's asymmetry and the influence of halogen substituents are expected to result in a notable NLO response. A brominated derivative of diphenylanthracene was found to have a first-order hyperpolarizability about seven times that of urea. researchgate.net A molecule with a 2-chlorobenzyl group was also predicted to be a good NLO candidate. researchgate.net |
This table presents predicted characteristics based on theoretical principles and data from analogous compounds reported in the literature.
Molecular Dynamics Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the molecule's dynamic behavior, including conformational changes, flexibility, and interactions with its environment.
For a molecule like this compound, MD simulations can offer critical insights into its structural dynamics. The ether linkage and the methylene (B1212753) bridge of the benzyl (B1604629) group introduce significant conformational flexibility. The molecule is not rigid; the two aromatic rings can rotate relative to each other around the C-O-C bonds.
A molecular dynamics simulation of this compound would typically involve the following steps:
Force Field Parameterization: A suitable force field, which is a set of parameters describing the potential energy of the atoms, would be selected or developed. This is crucial for accurately modeling the intramolecular and intermolecular interactions.
System Setup: The molecule would be placed in a simulation box, often solvated with a chosen solvent (e.g., water or an organic solvent) to mimic condensed-phase conditions.
Simulation Run: The simulation would be run for a specific duration (from nanoseconds to microseconds), tracking the trajectory of each atom.
Analysis of the resulting trajectory would reveal key dynamic properties:
Conformational Landscape: The simulation would explore the different stable and transient conformations of the molecule, identifying the most populated shapes and the energy barriers between them. The dihedral angles around the ether linkage would be of particular interest.
Flexibility and Torsional Motion: The degree of rotational freedom of the bromophenyl and chlorobenzyl groups could be quantified. This flexibility can influence how the molecule packs in a solid state or interacts with other molecules in solution.
Intermolecular Interactions: In a condensed-phase simulation, the specific interactions between molecules of this compound or with solvent molecules can be analyzed. This includes potential halogen bonding or π-π stacking between the aromatic rings.
Research on other diphenyl ethers has successfully employed MD simulations to understand their behavior. For example, MD simulations have been used to study the binding of novel diphenyl ether derivatives to biological targets, calculating binding free energies and observing how the molecules adapt their conformation within a binding site. nih.gov Although the context was biological, the methodology is directly applicable to understanding the fundamental dynamic behavior of the ether scaffold. nih.gov
| Dynamic Property | Information Obtainable from MD Simulation | Relevance |
| Torsional Angles | Distribution and time evolution of dihedral angles around the C-O-C-C bonds. | Defines the relative orientation of the two aromatic rings and the overall molecular shape. |
| Radius of Gyration (Rg) | A measure of the molecule's compactness over time. | Indicates conformational changes (e.g., transitions between extended and folded states). |
| Root Mean Square Deviation (RMSD) | Fluctuation of the molecule's structure from an average or reference structure. | Quantifies the overall flexibility of the molecule. |
| Interaction Energies | Calculation of van der Waals and electrostatic interactions with surrounding molecules. | Helps understand how the molecule behaves in a liquid or solid state and its solvation properties. |
This table outlines the kind of data that would be generated from a hypothetical Molecular Dynamics simulation of the title compound.
Environmental Fate and Degradation Pathways of 4 Bromophenyl 2 Chlorobenzyl Ether
Abiotic Degradation Processes
Abiotic degradation involves the breakdown of a chemical through non-biological processes, primarily through interactions with light (photolysis), water (hydrolysis), and reactive oxygen species (oxidation).
Photolytic Degradation under Simulated and Natural Light Conditions
Photolytic degradation is a key process for the breakdown of many aromatic compounds in the environment. The absorption of ultraviolet (UV) radiation can lead to the cleavage of chemical bonds. For halogenated aromatic ethers, the carbon-halogen bond is often susceptible to photolysis.
Studies on polybrominated diphenyl ethers (PBDEs) have shown that they undergo photodegradation in various solvents when exposed to UV light. epa.gov The primary mechanism is reductive debromination, where a bromine atom is replaced by a hydrogen atom, leading to the formation of less brominated congeners. epa.gov The rate of this degradation is influenced by the number and position of the bromine substituents. epa.gov For instance, the half-lives of different PBDE congeners in hexane (B92381) under UV light have been observed to vary significantly. epa.gov It is plausible that 4-bromophenyl-(2-chlorobenzyl)ether would undergo a similar process, with the carbon-bromine bond being a likely site for photolytic cleavage. The energy from sunlight could also potentially lead to the cleavage of the ether bond or the carbon-chlorine bond.
Research on other halogenated ethers, such as those used as anesthetics, also demonstrates their susceptibility to photocatalytic degradation. mdpi.comresearchgate.net For example, isoflurane (B1672236) and sevoflurane (B116992) can be effectively degraded by UV photocatalysis. mdpi.comresearchgate.net This suggests that the ether linkage in this compound could also be a target for photolytic breakdown.
Table 1: Representative Photodegradation Half-Lives of Structurally Related Compounds
| Compound | Conditions | Half-life | Reference |
| BDE-28 | UV light in hexane | 6.46 hours | epa.gov |
| BDE-183 | UV light in hexane | 0.26 hours | epa.gov |
| Halothane | UV photocatalysis (254 nm) | ~35 minutes for 99.9% degradation | mdpi.comresearchgate.net |
| Isoflurane | UV photocatalysis (254 nm) | ~20 minutes for 99.8% degradation | mdpi.comresearchgate.net |
| Sevoflurane | UV photocatalysis (254 nm) | ~10 minutes for >98% degradation | mdpi.comresearchgate.net |
Hydrolytic Stability and Pathways in Aqueous Environments
Hydrolysis is the chemical breakdown of a compound due to reaction with water. The stability of the ether bond and the carbon-halogen bonds in this compound towards hydrolysis is a key factor in its environmental persistence in aqueous systems.
Generally, ether linkages are relatively stable to hydrolysis under neutral pH conditions. However, under acidic conditions, the ether oxygen can be protonated, making the adjacent carbon atom more susceptible to nucleophilic attack by water. stackexchange.com This can lead to the cleavage of the ether bond. For this compound, this would result in the formation of 4-bromophenol (B116583) and 2-chlorobenzyl alcohol.
The chlorobenzyl moiety of the molecule may also be susceptible to hydrolysis. For example, benzyl (B1604629) chloride hydrolyzes in water to form benzyl alcohol and hydrochloric acid. lifechempharma.comgoogle.com This reaction can occur at ambient temperatures. lifechempharma.com Therefore, it is possible that the 2-chlorobenzyl group in this compound could hydrolyze to a 2-(hydroxy)benzyl group, especially under conditions that favor nucleophilic substitution.
Oxidative Degradation Mechanisms (e.g., Free Radical Oxidation)
Oxidative degradation, driven by reactive oxygen species (ROS) such as hydroxyl radicals (•OH), is another important pathway for the transformation of organic pollutants in the environment. These highly reactive species can attack aromatic rings and carbon-hydrogen bonds.
Studies on the oxidative dechlorination of halogenated phenols have shown that enzymes like horseradish peroxidase can catalyze the removal of halogen atoms through a process involving one-electron oxidations. nih.gov This leads to the formation of a cation intermediate that subsequently reacts. While this is an enzymatic process, it highlights the potential for oxidative dehalogenation of the brominated and chlorinated aromatic rings of this compound by abiotic ROS.
The degradation of halogenated anesthetics via photocatalytic oxidation also points to the effectiveness of oxidative processes. mdpi.comresearchgate.net This method generates highly oxidizing species that can mineralize the organic compounds into carbon dioxide, water, and halides. mdpi.com It is therefore expected that this compound would be susceptible to degradation by hydroxyl radicals present in the atmosphere and in sunlit surface waters.
Identification and Characterization of Degradation Products
Based on the degradation pathways of analogous compounds, the primary degradation products of this compound are likely to result from the cleavage of the carbon-bromine, carbon-chlorine, and ether bonds.
Photodegradation: The primary products are expected to be debrominated and/or dechlorinated derivatives. Reductive debromination would lead to the formation of (2-chlorobenzyl)phenyl ether. Subsequent or alternative cleavage of the C-Cl bond would produce 4-bromophenyl-benzyl ether. Cleavage of the ether bond could produce 4-bromophenol and 2-chlorotoluene (B165313).
Hydrolysis: Hydrolysis of the ether linkage would yield 4-bromophenol and 2-chlorobenzyl alcohol. Hydrolysis of the C-Cl bond on the benzyl group would lead to the formation of 4-bromophenyl-(2-hydroxybenzyl)ether.
Oxidative Degradation: Oxidation would likely lead to the hydroxylation of the aromatic rings, forming various hydroxylated and dihydroxylated derivatives of the parent compound. Further oxidation could lead to ring cleavage and eventual mineralization.
Table 2: Plausible Degradation Products of this compound
| Degradation Pathway | Potential Products |
| Photodegradation | (2-chlorobenzyl)phenyl ether, 4-bromophenyl-benzyl ether, 4-bromophenol, 2-chlorotoluene |
| Hydrolysis | 4-bromophenol, 2-chlorobenzyl alcohol, 4-bromophenyl-(2-hydroxybenzyl)ether |
| Oxidative Degradation | Hydroxylated derivatives, ring-cleavage products |
Persistence and Environmental Implications of Halogenated Aromatic Ethers
Halogenated ethers, as a class, are known for their chemical stability, which contributes to their persistence in the environment. wikipedia.org Compounds like PBDEs are persistent, bioaccumulative, and toxic. epa.gov They are not readily degraded and can remain in the environment for long periods. nih.gov
The structural similarities between this compound and PBDEs suggest that it may also exhibit persistence. The presence of both bromine and chlorine atoms can increase the resistance of the molecule to degradation. These compounds are often lipophilic, meaning they have a tendency to accumulate in the fatty tissues of organisms, a process known as bioaccumulation. This can lead to the biomagnification of the chemical through the food chain.
The environmental concerns associated with halogenated flame retardants, many of which are halogenated ethers, stem from their potential to act as endocrine disruptors and to have neurotoxic effects. nih.gov Given that this compound shares structural features with these compounds, its release into the environment warrants careful consideration due to the potential for long-term ecological impacts.
Non Biological Applications of 4 Bromophenyl 2 Chlorobenzyl Ether in Chemical Research
Role as a Synthetic Building Block in Complex Organic Synthesis
The structural arrangement of 4-Bromophenyl-(2-chlorobenzyl)ether makes it a valuable intermediate in the synthesis of more complex organic molecules. The bromine and chlorine atoms on the aromatic rings can be functionalized through various cross-coupling reactions, while the ether bond offers stability under many reaction conditions.
One notable application is in the synthesis of pharmaceutical intermediates. For instance, a structurally similar core is found in the key intermediate for the synthesis of empagliflozin (B1684318), a sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes. A patent describes the synthesis of (3S)-3-[4-[(5-bromo-2-chlorophenyl) methyl]phenoxy]tetrahydrofuran, an empagliflozin intermediate, starting from (5-bromo-2-chlorophenyl)(4-fluorophenyl)methanone. google.com This synthesis involves the formation of an ether linkage and subsequent reduction of a carbonyl group to a methylene (B1212753) bridge, highlighting the utility of the bromo- and chloro-substituted phenylmethyl ether moiety in constructing complex drug scaffolds. google.com
The general strategy involves using the inherent reactivity of the aryl halides for carbon-carbon or carbon-heteroatom bond formation. The bromine atom can readily participate in reactions such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide variety of substituents. Similarly, the chlorine atom, although generally less reactive than bromine in such reactions, can also be functionalized under specific catalytic conditions. This differential reactivity can be exploited for sequential and site-selective modifications.
Research into the synthesis of novel bioactive compounds often utilizes building blocks containing halogenated phenyl groups. For example, the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, which have shown potential as antimicrobial and antiproliferative agents, involves the use of p-bromoacetophenone as a starting material. nih.gov While not directly employing this compound, this research underscores the importance of the bromophenyl motif in the construction of biologically active molecules. nih.gov
| Reaction Type | Potential Application of this compound | Example of Related Synthesis |
| Suzuki Coupling | Introduction of new aryl or alkyl groups at the bromine position. | Synthesis of biaryl compounds. |
| Heck Reaction | Formation of a carbon-carbon bond with an alkene. | Synthesis of substituted styrenes. |
| Sonogashira Coupling | Formation of a carbon-carbon bond with a terminal alkyne. | Synthesis of aryl alkynes. |
| Buchwald-Hartwig Amination | Formation of a carbon-nitrogen bond. | Synthesis of arylamines. |
| Etherification | The ether linkage itself is a key structural feature. | Synthesis of empagliflozin intermediate. google.com |
Potential in Materials Science Research
The presence of halogen atoms in this compound suggests its potential utility in materials science, particularly in the development of functional polymers and materials with specific properties such as flame retardancy.
Halogenated aromatic compounds are often used as monomers or precursors for the synthesis of high-performance polymers. The bromine and chlorine atoms in this compound can serve as handles for polymerization reactions. For example, through reactions like nickel-catalyzed coupling or other cross-coupling polymerization methods, this molecule could be incorporated into polymer backbones.
The resulting polymers containing the this compound unit would be expected to exhibit enhanced thermal stability and flame resistance due to the presence of the halogen atoms. The rigid aromatic rings would also contribute to a high glass transition temperature.
Brominated compounds are widely used as flame retardants in a variety of materials, including plastics, textiles, and electronic components. They function by releasing halogen radicals upon combustion, which interfere with the radical chain reactions of the fire, thereby slowing or extinguishing the flame.
Polybrominated diphenyl ethers (PBDEs) are a well-known class of brominated flame retardants. cphi-online.com Although this compound is not a PBDE, its structure, containing both bromine and chlorine, suggests it could exhibit similar flame-retardant properties. The presence of both halogens could potentially offer synergistic effects in flame retardancy.
Research on flame retardants often involves incorporating halogenated molecules into a polymer matrix, either as an additive or as a reactive component that becomes part of the polymer structure. The effectiveness of a flame retardant is typically evaluated using standard tests such as the Limiting Oxygen Index (LOI) and UL-94 vertical flame test.
While specific flame retardancy data for this compound is not published, the extensive research on other brominated flame retardants provides a strong basis for its potential in this application. For example, the study of the flame retardant 2,2',4,4'-Tetrabromodiphenyl ether (BDE-47) highlights the interest in such brominated compounds. mdpi.com
| Material Property | Potential Contribution of this compound |
| Flame Retardancy | Release of bromine and chlorine radicals to quench combustion. |
| Thermal Stability | The aromatic rings and strong carbon-halogen bonds can increase decomposition temperature. |
| Chemical Resistance | The relatively inert ether linkage and halogenated aromatic rings can resist chemical attack. |
Exploration in Agrochemical Research as an Intermediate
The synthesis of novel pesticides and herbicides often involves the use of halogenated aromatic intermediates. The specific substitution pattern of this compound could be a valuable feature in the design of new agrochemicals.
The development of novel pesticides is an ongoing field of research aimed at creating more effective and selective agents. For example, novel diacylhydrazine and acylhydrazone derivatives have been designed and synthesized as potential insecticides. researchgate.net The synthesis of such complex molecules often relies on the availability of versatile building blocks.
A comprehensive review on chlorfenapyr, a pyrrole-based insecticide, highlights the importance of halogenated precursors in its synthesis. mdpi.com Chlorfenapyr contains a 4-chlorophenyl group, and its synthesis involves multiple steps where halogenated intermediates are key. This illustrates the general principle that molecules like this compound could serve as starting points or intermediates for the synthesis of new agrochemical candidates.
Analytical Methodologies for 4 Bromophenyl 2 Chlorobenzyl Ether
Chromatographic Separation Techniques
Chromatography is the cornerstone for the analysis of 4-Bromophenyl-(2-chlorobenzyl)ether, enabling its separation from impurities and matrix components. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are highly applicable, with the choice depending on the sample matrix, required sensitivity, and whether subsequent analysis by mass spectrometry is intended.
Gas Chromatography is a powerful technique for the separation of volatile and thermally stable compounds like halogenated ethers. nih.gov Its high resolving power is particularly advantageous for separating isomers and closely related compounds. nih.govchemscene.com For purity assessment, a high-resolution capillary column is employed, and the area percentage of the main peak relative to any impurity peaks provides a measure of purity. Quantification is typically achieved by creating a calibration curve using standards of known concentration.
High-Performance Liquid Chromatography is a versatile alternative, especially for compounds that may have lower volatility or could degrade at the high temperatures used in GC. rsc.org Reversed-phase HPLC is the most common mode for separating non-polar to moderately polar compounds like this compound. Purity and quantification are assessed similarly to GC, using a suitable detector like a UV-Vis or Diode Array Detector (DAD).
The success of a chromatographic separation hinges on the careful selection and optimization of the stationary and mobile phases. libretexts.org
For Gas Chromatography , the choice of capillary column is critical. A non-polar column, such as one with a polydimethylsiloxane (B3030410) stationary phase (e.g., DB-5 or equivalent), is often a good starting point for the analysis of halogenated aromatic compounds. For more complex separations, a mid-polarity column may offer different selectivity. Temperature programming, where the column temperature is increased during the run, is essential for eluting a wide range of compounds with good peak shape and in a reasonable timeframe. libretexts.org
Table 1: Illustrative Gas Chromatography (GC) Conditions for Halogenated Aromatic Ethers
| Parameter | Condition |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Carrier Gas | Helium |
| Inlet Temperature | 280 °C |
| Oven Program | Initial 100 °C, ramp at 10 °C/min to 300 °C, hold for 10 min |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |
In High-Performance Liquid Chromatography , reversed-phase columns are standard for this class of compound. researchgate.net A C18 (octadecylsilane) column is a common first choice due to its wide applicability. For compounds with halogen substituents, a Phenyl-Hexyl or a Perfluorophenyl (PFP) column can provide alternative selectivity due to pi-pi and dipole-dipole interactions. chromforum.org
Optimization of the mobile phase involves adjusting its composition to achieve the desired retention and resolution. libretexts.org A typical mobile phase for reversed-phase HPLC consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). researchgate.net Using a gradient elution, where the proportion of the organic solvent is increased during the analysis, is often necessary to separate compounds with a range of polarities. libretexts.org The pH of the aqueous component can be adjusted with buffers, although for neutral compounds like this compound, this has a minimal effect on retention. researchgate.net
Table 2: Illustrative High-Performance Liquid Chromatography (HPLC) Conditions
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 100% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm |
Mass Spectrometry (MS) Detection in Analytical Methods
Mass Spectrometry, when coupled with a chromatographic separation technique, provides a highly sensitive and specific method for the identification and quantification of this compound, even at trace levels. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of halogenated organic compounds. nih.gov Following separation in the GC, the analyte is introduced into the mass spectrometer, where it is ionized, typically by Electron Ionization (EI). The resulting mass spectrum, which shows the mass-to-charge ratio (m/z) of the molecular ion and its fragments, serves as a chemical fingerprint for identification. The presence of bromine and chlorine atoms results in a characteristic isotopic pattern, which aids in confirming the identity of the compound. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) is employed for compounds that are not amenable to GC. The eluent from the HPLC column is introduced into an MS source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). While ESI is generally used for more polar compounds, APCI can be effective for less polar analytes like this compound. The mass spectrum provides molecular weight information and, through fragmentation analysis (MS/MS), structural details for confirmation. nih.gov
For accurate quantification, especially in complex matrices, the use of an internal standard is highly recommended. researchgate.netnih.gov An internal standard is a compound with similar chemical and physical properties to the analyte, which is added in a known amount to both the calibration standards and the unknown samples. researchgate.net The ratio of the analyte's response to the internal standard's response is then plotted against the analyte's concentration to create a calibration curve. youtube.com This procedure compensates for variations in sample preparation and instrument response. nih.govnih.gov
An ideal internal standard for the analysis of this compound would be a stable isotope-labeled version of the molecule (e.g., containing ¹³C or ²H). If this is not available, a structurally similar compound with a different retention time, such as a different halogenated diphenyl ether, can be used. nih.gov
Table 3: Example of Calibration Data for Quantitative Analysis
| Analyte Conc. (ng/mL) | Analyte Peak Area | IS Peak Area | Response Ratio (Analyte/IS) |
| 1.0 | 15,200 | 150,500 | 0.101 |
| 5.0 | 76,500 | 151,000 | 0.507 |
| 10.0 | 153,000 | 150,000 | 1.020 |
| 25.0 | 380,000 | 149,500 | 2.542 |
| 50.0 | 760,000 | 150,200 | 5.060 |
This table is for illustrative purposes only.
Spectrophotometric Methods for Detection and Quantification
UV-Visible spectrophotometry can be used as a simple and rapid method for the quantification of this compound in its pure form or in simple mixtures. uran.ua Aromatic compounds, such as this ether, absorb ultraviolet light due to their electronic transitions. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the analyte.
To perform a quantitative analysis, a solution of the compound in a suitable UV-transparent solvent (e.g., methanol or acetonitrile) is prepared. The UV spectrum is recorded to determine the wavelength of maximum absorbance (λmax). A calibration curve of absorbance versus concentration is then constructed using a series of standard solutions. The concentration of an unknown sample can be determined by measuring its absorbance and interpolating from the calibration curve. While spectrophotometry is a cost-effective technique, it lacks the specificity of chromatographic methods and is susceptible to interference from other absorbing compounds in the sample. uran.ua For a compound like this compound, the λmax is expected to be in the range of 220-230 nm, characteristic of substituted benzene (B151609) rings.
Method Validation and Quality Control in Chemical Analysis
Method validation is a critical process in analytical chemistry that provides documented evidence that an analytical procedure is suitable for its intended purpose. researchgate.net It ensures that the measurements made are reliable, accurate, and reproducible. pharmaguideline.com For the analysis of this compound, a comprehensive validation of the analytical method, such as gas chromatography-mass spectrometry (GC-MS), is essential to guarantee the quality of the data. nih.govutak.com This process involves evaluating several key performance characteristics. scispace.com
Key Validation Parameters
The validation of an analytical method for this compound would typically assess the following parameters:
Specificity/Selectivity: This ensures that the analytical method can unequivocally identify and quantify this compound in the presence of other components that may be expected in the sample matrix, such as impurities or related substances. elementlabsolutions.com Specificity is vital to avoid false positive results. elementlabsolutions.com
Linearity and Range: Linearity demonstrates that the method's response is directly proportional to the concentration of this compound over a specified range. elementlabsolutions.com The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity. pharmaguideline.com
Accuracy: Accuracy refers to the closeness of the measured value to the true value. elementlabsolutions.com It is typically determined by analyzing samples with known concentrations of this compound (e.g., spiked samples) and comparing the measured results to the known concentrations. pharmaguideline.com
Precision: Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. pharmaguideline.com It is usually expressed as the relative standard deviation (RSD) and is assessed at three levels:
Repeatability (Intra-assay precision): The precision obtained under the same operating conditions over a short interval of time. researchgate.net
Intermediate Precision: The precision within the same laboratory but with variations such as different analysts, different equipment, or on different days. researchgate.netpharmaguideline.com
Reproducibility: The precision between different laboratories. researchgate.net
Limit of Detection (LOD): This is the lowest concentration of this compound in a sample that can be detected, but not necessarily quantified with an acceptable level of accuracy and precision. scispace.comwjarr.com
Limit of Quantitation (LOQ): This is the lowest concentration of this compound in a sample that can be quantitatively determined with suitable precision and accuracy. scispace.comwjarr.com
Robustness: Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage. wjarr.com
The following interactive table summarizes typical acceptance criteria for the validation of an analytical method for this compound.
| Validation Parameter | Acceptance Criteria | Typical Method of Evaluation |
| Specificity | No interference at the retention time of the analyte. | Analysis of blank and spiked samples. |
| Linearity | Correlation coefficient (r²) ≥ 0.995 | Analysis of a series of standards over the range. |
| Range | Defined by the linearity study. | Based on the validated linear interval. |
| Accuracy | Recovery of 98-102% | Analysis of spiked samples at different concentrations. |
| Precision (RSD) | Repeatability: ≤ 2% Intermediate Precision: ≤ 3% | Repeated analysis of samples under varying conditions. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 | Determined from the standard deviation of the response. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1 | Determined from the standard deviation of the response. |
| Robustness | RSD of results should remain within acceptable limits. | Varying parameters like temperature, flow rate, etc. |
Quality Control in Routine Analysis
Once the analytical method has been validated, quality control (QC) procedures are implemented to ensure the continued reliability of the results on a day-to-day basis. utak.com These procedures are essential for monitoring the performance of the analytical system and detecting any deviations that may compromise the data quality. utak.com
Key quality control measures for the analysis of this compound include:
System Suitability Testing: This is performed before each analytical run to ensure that the chromatographic system is performing adequately. It may involve injecting a standard solution to check parameters like peak resolution, tailing factor, and theoretical plates.
Analysis of Blanks: A method blank (a sample matrix without the analyte) is analyzed to check for contamination from reagents or the analytical system.
Use of Internal and External Standards: The use of an internal standard, a compound with similar chemical properties to this compound, can help to correct for variations in sample injection and instrument response. nih.govresearchgate.net External standards are used to create a calibration curve for the quantification of the analyte.
Analysis of Quality Control Samples: QC samples with known concentrations of this compound are analyzed at regular intervals within each analytical batch. The results of these QC samples are plotted on control charts to monitor the accuracy and precision of the method over time.
Batch Acceptance Criteria: Pre-defined criteria are established to determine whether an analytical batch is acceptable. nih.gov This may include the performance of system suitability tests, the results of blanks, and the accuracy of QC samples.
The following table provides an example of a typical quality control protocol for the analysis of this compound.
| QC Procedure | Frequency | Acceptance Criteria |
| System Suitability Test | Beginning of each analytical run. | Resolution > 2.0, Tailing factor ≤ 1.5, RSD of replicate injections ≤ 2%. |
| Method Blank | One per analytical batch. | Response should be less than the LOQ. |
| Calibration Check | Beginning and end of each batch. | Response should be within ± 15% of the nominal concentration. |
| Quality Control Samples | At least two levels (low and high) per batch. | Results should be within ± 15% of the nominal concentration. |
By adhering to rigorous method validation and quality control procedures, analytical laboratories can ensure that the data generated for this compound is of high quality, reliable, and fit for its intended purpose. utak.com
Synthesis and Reactivity of Derivatives of 4 Bromophenyl 2 Chlorobenzyl Ether
Design Principles for Structural Modification
The rational design of new derivatives of 4-Bromophenyl-(2-chlorobenzyl)ether hinges on the systematic alteration of its key structural features. These modifications can be broadly categorized into the variation of halogen substituents, alterations to the benzyl (B1604629) group, and derivatization of the aromatic rings through modern synthetic methodologies.
Systematic Variation of Halogen Substituents and their Positions
The following table illustrates the potential for halogen variation on the 4-bromophenyl ring:
| Starting Material | Target Derivative | Reagents and Conditions (Illustrative) |
| This compound | 4-Iodophenyl-(2-chlorobenzyl)ether | CuI, N,N'-dimethylethylenediamine, NaI, Dioxane, 110°C |
| This compound | 4-Fluorophenyl-(2-chlorobenzyl)ether | AgF, heat |
Modification of the Benzyl Moiety (e.g., Side-Chain Extensions)
The benzyl portion of the molecule provides another avenue for structural diversification. One approach involves the introduction of a carbonyl group, which can then be further modified. For example, a Friedel-Crafts acylation of phenetole (B1680304) with 2-chloro-5-bromobenzoic acid, followed by reduction, has been used to synthesize 5-bromo-2-chloro-4'-ethoxy diphenylmethane, a structurally related compound. A similar strategy could be envisioned for the modification of this compound.
Furthermore, the synthesis of a key intermediate for SGLT2 inhibitors, (S)-(5-bromo-2-chlorophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone, and its subsequent reduction to the corresponding diarylmethane, highlights a viable pathway for modifying the benzylic position. This demonstrates that a ketone can be introduced and then reduced to a methylene (B1212753) group, effectively modifying the side chain.
Derivatization of Aromatic Rings (e.g., via Cross-Coupling Reactions)
The bromine atom on the 4-bromophenyl ring is a prime handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. chim.it These reactions are fundamental to modern organic synthesis due to their broad substrate scope and functional group tolerance.
Advanced Synthetic Routes for Novel Derivatives
Building upon the fundamental design principles, advanced synthetic methodologies offer efficient pathways to novel and complex derivatives of this compound. Palladium-catalyzed coupling reactions and subsequent condensation or cyclization reactions are particularly powerful tools in this context.
Palladium-Catalyzed Coupling Reactions for C-C and C-N Bond Formation
The 4-bromo substituent makes the phenyl ring of this compound an excellent substrate for a range of palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide variety of substituents, significantly expanding the chemical space accessible from this starting material.
Suzuki-Miyaura Coupling: This reaction enables the formation of a new C-C bond by coupling the aryl bromide with an organoboron compound, typically a boronic acid or ester. This is a highly versatile method for creating biaryl structures or introducing alkyl, alkenyl, or alkynyl groups. For instance, the Suzuki-Miyaura reaction of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various arylboronic acids has been successfully demonstrated, showcasing the feasibility of this transformation on a 4-bromophenyl moiety.
Buchwald-Hartwig Amination: This powerful method allows for the formation of C-N bonds by coupling the aryl bromide with a primary or secondary amine. This provides a direct route to a wide array of aniline (B41778) derivatives. The reaction is known for its high efficiency and tolerance of various functional groups. The successful amination of the structurally complex 2,3,6,7-tetrakis(4-bromophenyl)-4,8-didecylbenzo[1,2-b:4,5-b′]difuran illustrates the potential of this reaction.
Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. This reaction is a valuable tool for the synthesis of stilbenes and other vinylated aromatic compounds.
Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne to produce an arylalkyne. This provides a straightforward method for introducing an ethynyl (B1212043) group, which can be a versatile handle for further transformations.
The following table summarizes the potential palladium-catalyzed cross-coupling reactions on the 4-bromophenyl moiety:
| Reaction Type | Coupling Partner | Product Type | Illustrative Catalyst System |
| Suzuki-Miyaura | Arylboronic acid | Biaryl derivative | Pd(PPh₃)₄, K₂CO₃ |
| Buchwald-Hartwig | Primary/Secondary Amine | Arylamine derivative | Pd₂(dba)₃, XPhos, NaOtBu |
| Heck | Alkene | Substituted alkene | Pd(OAc)₂, PPh₃, Et₃N |
| Sonogashira | Terminal Alkyne | Arylalkyne derivative | Pd(PPh₃)₂Cl₂, CuI, Et₃N |
Condensation and Cyclization Reactions Utilizing Reactive Sites
The introduction of new functional groups via the aforementioned cross-coupling reactions opens up possibilities for subsequent condensation and cyclization reactions, leading to the formation of more complex heterocyclic structures.
One potential cyclization pathway for derivatives of this compound is the intramolecular cyclization to form a dibenzofuran (B1670420) core. The synthesis of dibenzofurans from diaryl ethers is a well-established transformation. acs.orgacs.orgorganic-chemistry.orgnih.govnih.gov For example, an ortho-iodo diaryl ether can undergo an intramolecular C-H activation/cyclization reaction catalyzed by palladium on carbon (Pd/C) to yield a dibenzofuran. acs.orgacs.orgnih.gov By first converting the 2-chloro substituent on the benzyl ring of a derivative to an iodo group, a similar intramolecular cyclization could be envisioned.
Another powerful tool for cyclization is the intramolecular Heck reaction. chim.itorganicreactions.orgclockss.orgwikipedia.orgprinceton.edu If an alkene moiety is introduced into the molecule, for instance at the ortho position of the 4-bromophenyl ring via a Suzuki coupling, an intramolecular Heck reaction could be employed to construct a new ring system.
Furthermore, if an amine is introduced ortho to the ether linkage via a Buchwald-Hartwig amination, a subsequent intramolecular amination could lead to the formation of a dibenzoxazepine (B10770217) ring system.
These advanced synthetic strategies, combining the precision of palladium catalysis with the versatility of condensation and cyclization reactions, provide a robust framework for the generation of a diverse and novel library of derivatives based on the this compound scaffold.
Comparative Studies of Reactivity and Chemical Behavior of Derivatives
The reactivity of this compound is intrinsically linked to its molecular architecture, featuring two distinct halogenated aromatic rings connected by a flexible ether linkage. Derivatives of this parent compound, created by introducing additional functional groups or altering the existing ones, exhibit a wide spectrum of chemical behaviors. Comparative studies of these derivatives are crucial for understanding how subtle changes in molecular structure can profoundly influence reaction outcomes and mechanisms. Such investigations rely on the systematic analysis of substituent effects and the elucidation of structure-reactivity relationships.
Influence of Substituent Effects on Reaction Mechanisms
The introduction of a substituent onto one of the aromatic rings of this compound can dramatically alter the electron density distribution within the molecule, thereby influencing its susceptibility to electrophilic or nucleophilic attack. These substituent effects are broadly categorized into inductive and resonance effects.
Inductive Effects: This effect is transmitted through the sigma (σ) bonds and is dependent on the electronegativity of the substituent relative to carbon. ucsb.edu Electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, pull electron density away from the aromatic ring, deactivating it towards electrophilic aromatic substitution (EAS). libretexts.org Conversely, electron-donating groups (EDGs), like alkyl groups (-CH₃), push electron density into the ring, activating it for EAS. libretexts.org The halogens (Br and Cl) already present on the parent molecule are electronegative and exert an electron-withdrawing inductive effect, which deactivates the rings compared to unsubstituted benzene (B151609). libretexts.org
Resonance Effects: This effect involves the delocalization of electrons through the pi (π) system of the aromatic ring. ucsb.edu Substituents with lone pairs of electrons, such as methoxy (B1213986) (-OCH₃) or amino (-NH₂) groups, can donate electron density to the ring via resonance, which is a powerful activating effect for EAS that often overrides their inductive withdrawal. These groups are known as activating groups and direct incoming electrophiles to the ortho and para positions. libretexts.org Conversely, groups with pi bonds to electronegative atoms, like nitro or carbonyl groups, withdraw electron density from the ring through resonance and are strongly deactivating, directing incoming electrophiles to the meta position. libretexts.org
The interplay of these effects determines both the rate and regioselectivity of reactions. For instance, in electrophilic aromatic substitution, the substituent's ability to stabilize the positively charged intermediate (the sigma complex) is paramount. libretexts.org
The table below summarizes the expected influence of various substituents on the electrophilic aromatic substitution (EAS) mechanism for derivatives of this compound.
| Substituent (R) | Classification | Effect on Ring | Predicted EAS Rate | Directing Influence |
| -NO₂ | Electron-Withdrawing Group (EWG) | Deactivating | Slower than parent | meta |
| -CN | Electron-Withdrawing Group (EWG) | Deactivating | Slower than parent | meta |
| -SO₃H | Electron-Withdrawing Group (EWG) | Deactivating | Slower than parent | meta |
| -COCH₃ | Electron-Withdrawing Group (EWG) | Deactivating | Slower than parent | meta |
| -CH₃ | Electron-Donating Group (EDG) | Activating | Faster than parent | ortho, para |
| -OCH₃ | Electron-Donating Group (EDG) | Activating | Faster than parent | ortho, para |
| -NH₂ | Electron-Donating Group (EDG) | Strongly Activating | Much faster than parent | ortho, para |
This table presents qualitative predictions based on established principles of substituent effects in organic chemistry. libretexts.org
In the context of nucleophilic aromatic substitution (NAS), the rules are reversed. The reaction is facilitated by strong electron-withdrawing groups that can stabilize the negative charge of the Meisenheimer complex intermediate. Therefore, adding a nitro group ortho or para to a halogen atom would significantly increase the rate of its substitution by a nucleophile.
Structure-Reactivity Relationships in Halogenated Ethers
Nature and Position of Halogens: The identity of the halogen atom is critical. The C-X bond strength decreases in the order F > Cl > Br > I. In reactions where C-X bond cleavage is the rate-determining step, such as in certain cross-coupling reactions, the bromo-substituted ring is generally more reactive than the chloro-substituted ring. The electronegativity and size of the halogen also affect reactivity; for instance, the order of reactivity of benzene rings toward EAS when substituted with a halogen group follows the order of electronegativity, with the most electronegative halogen being the least deactivating. libretexts.org The position of the halogen also has a profound effect. In nucleophilic aromatic substitution, the activating influence of a chlorine atom has been shown to decrease in the series ortho > meta > para relative to the reaction center. rsc.org
Quantitative Structure-Activity Relationships (QSAR): A more advanced approach involves developing quantitative models that correlate structural properties with chemical reactivity or biological activity. nih.gov These models often use physicochemical descriptors such as the 1-octanol/water partition coefficient (logKow) to represent hydrophobicity and quantum chemical parameters like the energy of the lowest unoccupied molecular orbital (E LUMO) to represent electrophilicity. nih.gov For a series of halogenated compounds, a relationship might be established where reactivity is a function of these parameters. For example, a study on halogenated aliphatic chemicals developed a QSAR model where toxicity was correlated with both logKow and E LUMO, suggesting that reactivity is governed by both hydrophobic and electronic characteristics. nih.gov
The table below illustrates hypothetical structure-reactivity relationships for derivatives of the parent compound, focusing on the impact of halogen modification.
| Derivative Structure | Key Structural Change | Expected Impact on Reactivity |
| 4-Fluoro phenyl-(2-chlorobenzyl)ether | Bromine replaced by Fluorine | Decreased reactivity in reactions involving C-X bond cleavage (e.g., Suzuki coupling) due to stronger C-F bond. |
| 4-Bromophenyl-(2-iodo benzyl)ether | Chlorine replaced by Iodine | Increased reactivity of the benzyl ring in reactions involving C-X bond cleavage. |
| 4-Bromophenyl-(4 -chlorobenzyl)ether | Chlorine moved from ortho to para position | Reduced steric hindrance around the ether linkage. Altered dipole moment and electronic influence on the benzyl ring. |
| 4-Bromophenyl-(2-chloro-5-nitro benzyl)ether | Addition of a nitro group | The nitro group strongly deactivates the benzyl ring towards EAS but significantly activates it for NAS, especially for the displacement of the chlorine atom. |
This table provides a conceptual illustration of structure-reactivity relationships based on known chemical principles.
Ultimately, the chemical behavior of any derivative of this compound is a composite of these electronic and structural factors. A thorough understanding of these principles allows for the rational design of new derivatives with tailored reactivity for specific applications.
Q & A
Q. Table 1. Comparative Synthetic Routes
| Method | Conditions | Yield (%) | Key Reference |
|---|---|---|---|
| K₂CO₃-mediated alkylation | DMF, 80°C, 24 hr | 65–75 | |
| Grignard reagent | THF, reflux, 2 hr | 50–60 | |
| Pd-catalyzed conversion | Pd(OAc)₂, DCM, 40°C, 6 hr | 85–90 |
Q. Table 2. Key Spectroscopic Data
| Technique | Signature Peaks/Data | Interpretation |
|---|---|---|
| ¹H NMR | δ 4.2 (s, 2H, CH₂) | Ether linkage |
| ¹³C NMR | δ 70.5 (C-O) | Confirms ether formation |
| HRMS | m/z 328.997 [M+H]⁺ | Molecular ion validation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
